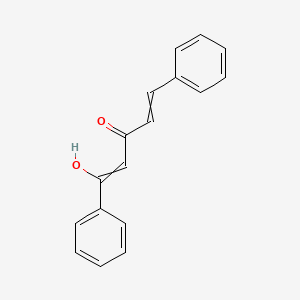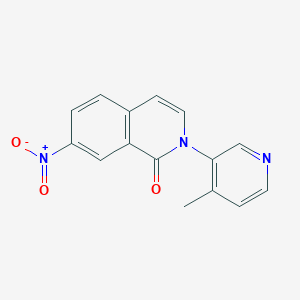![molecular formula C10H19NOSSi B8350533 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole CAS No. 875548-61-1](/img/structure/B8350533.png)
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole
概要
説明
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole is an organosilicon compound that features a thiazole ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl (TBDMS) group. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with a thiazole derivative containing a hydroxymethyl group.
Protection Step: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole can undergo various chemical reactions, including:
Deprotection: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free hydroxymethyl thiazole.
Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for deprotection.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
Deprotection: Yields the free hydroxymethyl thiazole.
Substitution: Depending on the substituents, various substituted thiazoles can be formed.
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can yield alcohols or other reduced derivatives.
科学的研究の応用
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Can be used in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: Potential use in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole depends on its specific application. In organic synthesis, the TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxymethyl site. The thiazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions.
類似化合物との比較
Similar Compounds
Cyclohexanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, cis-: Similar in structure but with a cyclohexanol backbone.
Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-: Similar protecting group but with a benzene ring.
Thiazole, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-ethynyl-: Similar thiazole ring but with additional ethynyl substitution.
Uniqueness
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole is unique due to its combination of a thiazole ring and a TBDMS-protected hydroxymethyl group. This combination allows for selective reactions and protection strategies in organic synthesis, making it a versatile intermediate.
特性
CAS番号 |
875548-61-1 |
|---|---|
分子式 |
C10H19NOSSi |
分子量 |
229.42 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(1,3-thiazol-4-ylmethoxy)silane |
InChI |
InChI=1S/C10H19NOSSi/c1-10(2,3)14(4,5)12-6-9-7-13-8-11-9/h7-8H,6H2,1-5H3 |
InChIキー |
NUCBALCOZQJHMR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=CSC=N1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Ethylimidazo[1,5-a]pyrido[4,5-e]pyrazine-4(5H)-one](/img/structure/B8350504.png)



![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid methyl ester](/img/structure/B8350561.png)
![7-Chloro-3,5-dimethylisoxazolo[4,5-b]pyridine](/img/structure/B8350563.png)
